Di(pyren-1-yl)amine
Description
Di(pyren-1-yl)amine (CAS: 1592944-76-7) is a polycyclic aromatic amine with the molecular formula C₃₂H₁₉N, featuring two pyren-1-yl groups bonded to a central nitrogen atom . Pyrene, a four-fused benzene ring system, confers exceptional photophysical properties due to its extended π-conjugation and planar structure. This compound is commercially available in high purity (≥98%) and is utilized in advanced material science and organic electronics, though its specific applications remain under active investigation .
Properties
Molecular Formula |
C32H19N |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-pyren-1-ylpyren-1-amine |
InChI |
InChI=1S/C32H19N/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,33H |
InChI Key |
JFPDPTDQPIMRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyren-1-yl)amine typically involves the reaction of pyrene with amine derivatives under specific conditions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with an amine in the presence of a catalyst. This reaction can be carried out under mild conditions, often requiring only a few hours to complete .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Di(pyren-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted pyrene derivatives. These products retain the photophysical properties of the parent compound, making them useful in various applications .
Scientific Research Applications
Di(pyren-1-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of non-covalent interactions and molecular recognition processes.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of Di(pyren-1-yl)amine involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to bind to specific molecular targets, influencing various biochemical pathways. The photophysical properties of the pyrene units also play a crucial role in its applications as a fluorescent probe and in electronic devices .
Comparison with Similar Compounds
Diphenylamine Derivatives
- Diphenylamine (two phenyl groups attached to nitrogen) lacks the extended conjugation of pyrene, resulting in lower molar absorptivity and fluorescence intensity compared to Di(pyren-1-yl)amine. Its smaller aromatic system limits charge delocalization, making it less suitable for optoelectronic applications .
- 1,1-Diphenylbutan-1-amine (CAS: N/A) incorporates aliphatic chains, reducing planarity and conjugation. This structural difference diminishes its fluorescence quantum yield relative to this compound .
Pyrene-Containing Analogues
- 1-(Pyren-1-yl)but-2-yn-1-one (synthesized via Friedel-Crafts acylation) shares the pyrenyl moiety but replaces the amine with a ketone group. This substitution alters electronic transitions, shifting absorption maxima to shorter wavelengths (λₐᵦₛ ~ 350 nm) compared to this compound’s expected longer-wavelength emission .
- Pyrene-Derived Aminophosphonates (e.g., dimethyl aminophosphonate): These compounds exhibit fluorescence quantum yields up to Φ = 0.68 in aqueous buffers, attributed to hydrogen bonding and solvent interactions.
Photophysical and Functional Comparisons
Reactivity and Functionalization
- This compound ’s nitrogen lone pair is sterically hindered by the bulky pyrene groups, reducing nucleophilicity compared to smaller amines like 4-phenyl-3,6-dihydropyridin-1(2H)-amine (CAS: 113975-42-1). This hindrance may limit its utility in reactions requiring amine participation (e.g., alkylation) .
- Aminophosphonates (e.g., compound 3A) demonstrate higher water solubility due to polar phosphonate groups, whereas this compound’s hydrophobicity restricts its use in aqueous systems .
Biological Activity
Di(pyren-1-yl)amine is a polycyclic aromatic compound notable for its unique structure, which consists of two pyrene moieties linked to an amine functional group. This compound has garnered attention due to its potential biological activities, particularly in fluorescence properties, interactions with biomolecules, and possible applications in medicinal chemistry.
The chemical formula for this compound is . Its synthesis typically involves multi-step processes, with one common method being the reaction of 1-pyrenecarboxaldehyde with an appropriate amine under acidic conditions. This reaction yields this compound through the formation of a carbon-nitrogen bond between the pyrene derivative and the amine.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyrene derivatives:
- Antimicrobial Efficacy : A study highlighted that certain pyrene-based compounds showed significant antibacterial activity against multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .
- Gene Expression Modulation : Research on related compounds indicated that they could modulate critical signaling pathways in cancer cells. For instance, compounds similar to this compound were found to alter the expression of genes involved in metastasis and tumor progression .
- DNA Binding Studies : Investigations into the interaction of pyrene derivatives with DNA have shown stable binding affinity. Such interactions are crucial for understanding the mechanisms through which these compounds may exert their biological effects, particularly in anticancer applications .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Pyrene | A polycyclic aromatic hydrocarbon | Base structure for many derivatives |
| N,N-Diethylaminopyrene | Pyrene substituted with diethylamine | Increased solubility and altered electronic properties |
| 1-Aminopyrene | Amino group attached directly to pyrene | Simpler structure; less steric hindrance |
| This compound | Two pyrene units linked by an amine | Enhanced photophysical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
